molecular formula C13H16BrNO2 B5659959 1-[(2-bromophenoxy)acetyl]piperidine

1-[(2-bromophenoxy)acetyl]piperidine

Cat. No.: B5659959
M. Wt: 298.18 g/mol
InChI Key: BGCVVJSAHJGHBI-UHFFFAOYSA-N
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Description

1-[(2-Bromophenoxy)acetyl]piperidine (CAS 307536-96-5) is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol. It is a piperidine derivative, a class of heterocyclic moieties that are of substantial interest in the synthesis of pharmaceuticals and other bioactive molecules . Piperidine serves as a fundamental building block in medicinal chemistry, and its derivatives are frequently explored for their diverse biological activities . Research indicates that piperidine-based compounds can regulate several crucial signaling pathways, including the PI3k/Akt and MAPK/ERK pathways, which are essential in cell proliferation and survival mechanisms . Furthermore, piperidine alkaloids have demonstrated the ability to activate mitochondrial pathways that can lead to the release of cytochrome c and the induction of caspase-dependent apoptosis in various cellular models . As a piperidine-containing compound featuring a bromophenoxy group, this chemical is a valuable reagent for chemical biology studies, organic synthesis, and drug discovery research. It is particularly useful for researchers developing novel enzyme inhibitors, probing signal transduction pathways, or synthesizing more complex molecular entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenoxy)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-6-2-3-7-12(11)17-10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCVVJSAHJGHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 2 Bromophenoxy Acetyl Piperidine

Transformations at the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is the primary site for the chemical modifications discussed below.

Cross-coupling reactions are powerful tools for forming new bonds. For an aryl bromide like 1-[(2-bromophenoxy)acetyl]piperidine, reactions such as the Suzuki-Miyaura, Sonogashira, and directed arylations are theoretically feasible, though no specific examples have been reported for this compound.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. Hypothetically, this compound could react with various aryl or vinyl boronic acids or their esters to form new carbon-carbon bonds. The general conditions for such a reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Hypothetical Suzuki-Miyaura Reaction Data Table

Entry Boronic Acid/Ester Catalyst Ligand Base Solvent Yield (%)
1 Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O Not Found
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ XPhos Cs₂CO₃ Dioxane Not Found

This table is illustrative of typical conditions and does not represent actual experimental results for this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction would introduce an alkynyl substituent onto the phenyl ring of this compound.

Hypothetical Sonogashira Coupling Reaction Data Table

Entry Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF Not Found
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI i-Pr₂NH DMF Not Found

This table is illustrative of typical conditions and does not represent actual experimental results for this compound.

Directed arylation, a type of C-H activation/functionalization reaction, offers an alternative to traditional cross-coupling by avoiding the pre-functionalization of one of the coupling partners. While plausible, no studies on the directed arylation of this compound have been found.

Reductive debromination would transform this compound into 1-(phenoxyacetyl)piperidine. This can be achieved through various methods, including catalytic hydrogenation or using a metal hydride source. No specific studies on this transformation for the title compound are available.

The aryl bromide of this compound could theoretically be converted into an organometallic reagent, such as an organolithium or a Grignard reagent. This would involve a halogen-metal exchange reaction. The resulting organometallic species would be a potent nucleophile, capable of reacting with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups. However, the presence of the amide carbonyl group within the molecule could lead to intramolecular side reactions, complicating such a transformation. No literature detailing the successful generation and reaction of an organometallic derivative of this compound has been located.

Further Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Reactivity of the Amide Functional Group

The amide linkage is a robust functional group, central to the structure of this compound. Its reactivity is characterized by a balance between the nucleophilicity of the nitrogen lone pair and the electrophilicity of the carbonyl carbon. This resonance stabilization makes amides less reactive than other carbonyl derivatives like esters or acyl chlorides. mdpi.com

Amide hydrolysis, the cleavage of the amide bond by water, is a fundamental reaction, though it typically requires forcing conditions such as strong acids or bases and elevated temperatures. nih.gov The stability of the amide bond is crucial for the integrity of many pharmaceutical compounds. nih.govnih.gov

Hydrolysis: The hydrolysis of this compound would yield (2-bromophenoxy)acetic acid and piperidine (B6355638).

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH), the hydroxide (B78521) ion directly attacks the carbonyl carbon. This pathway is generally considered irreversible due to the deprotonation of the resulting carboxylic acid.

Transamidation: This process involves the reaction of the amide with an amine, resulting in the exchange of the piperidine moiety for the new amine. This reaction is typically difficult to achieve directly due to the low reactivity of the starting amide and is often not thermodynamically favorable unless the incoming amine is significantly more nucleophilic or used in large excess, or if the leaving amine (piperidine) is removed from the reaction.

Table 1: Predicted Reactivity for Amide Bond Cleavage

ReactionReagents/ConditionsExpected ProductsRelative Reactivity
Acidic Hydrolysis Concentrated HCl or H₂SO₄, heat(2-Bromophenoxy)acetic acid, Piperidinium saltSlow to moderate
Basic Hydrolysis Concentrated NaOH or KOH, heatSodium (2-bromophenoxy)acetate, PiperidineModerate
Transamidation High boiling point amine (e.g., benzylamine), heatN-Benzyl-2-(2-bromophenoxy)acetamide, PiperidineVery slow; equilibrium driven

The amide functional group in this compound can be reduced to an amine. This transformation is a common strategy in organic synthesis to convert stable amides into more reactive amines. The most common reagent for this purpose is a powerful hydride source like lithium aluminum hydride (LiAlH₄). The reaction proceeds by converting the carbonyl group into a methylene (B1212753) group (C=O → CH₂), yielding 1-[2-(2-bromophenoxy)ethyl]piperidine. This reduction effectively transforms the acylpiperidine into an alkylpiperidine derivative. Alternative methods, such as those involving silanes or other metal hydrides, could also be employed, sometimes offering different selectivity or milder conditions. nih.gov

Table 2: Amide Reduction Reactions

ReagentProductReaction Notes
Lithium Aluminum Hydride (LiAlH₄) 1-[2-(2-Bromophenoxy)ethyl]piperidineStandard, high-yielding method for amide reduction. Requires anhydrous conditions.
Borane (BH₃) 1-[2-(2-Bromophenoxy)ethyl]piperidineCan also reduce amides, often with different selectivity profiles compared to LiAlH₄.

Chemical Modifications of the Piperidine Heterocycle

The piperidine ring itself is a saturated heterocycle and generally unreactive. However, its reactivity can be altered, or it can be a scaffold for further functionalization. researchgate.net

Direct N-alkylation or N-acylation on the piperidine nitrogen of this compound is generally not feasible under standard conditions. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the nitrogen in a typical secondary or tertiary amine. chemicalforums.com

N-Acylation: While direct N-acylation of amides to form imides is possible, it requires specific activating agents or catalytic methods, as the amide nitrogen is a poor nucleophile. semanticscholar.orgresearchgate.net For instance, reactions with highly reactive acylating agents like acyl chlorides or anhydrides under forcing conditions might yield the corresponding imide, N-acyl-1-[(2-bromophenoxy)acetyl]piperidine. semanticscholar.org

N-Alkylation: Standard alkylating agents (e.g., alkyl halides) will not react with the amide nitrogen. researchgate.net To achieve N-alkylation of the piperidine ring, a two-step sequence is necessary: first, reduction of the amide to the tertiary amine (as described in 3.2.2), followed by alkylation of the resulting 1-[2-(2-bromophenoxy)ethyl]piperidine. This tertiary amine can then be alkylated to form a quaternary ammonium (B1175870) salt. researchgate.netacs.org

The piperidine ring is a stable six-membered heterocycle and does not readily undergo ring-opening or expansion reactions. Such transformations typically require the presence of specific activating groups or the use of specialized reagents.

Ring-Opening: Methods for the ring-opening of N-acyl piperidines have been developed, for example, through fragmentation pathways initiated by protonation or via photochemical methods. researchgate.netresearchgate.net For this compound, a von Braun-type reaction, which involves reaction with cyanogen (B1215507) bromide followed by hydrolysis, is a theoretical possibility but is more common for N-alkyl than N-acyl piperidines.

Ring-Expansion: The expansion of a piperidine ring to a seven-membered ring (azepane) is a known synthetic transformation. rsc.org This often involves a rearrangement reaction, such as the Tiffeneau-Demjanov rearrangement, which would require prior introduction of specific functional groups onto the piperidine ring, making it a multi-step process not directly applicable to this compound itself.

Investigations into the Phenoxy Ether Linkage Reactivity

The phenoxy ether linkage, specifically an aryl ether, is known for its chemical stability due to the strength of the sp² carbon-oxygen bond. numberanalytics.com Cleavage of this bond in this compound would break the molecule into a phenol (B47542) derivative and an acetylpiperidine fragment.

This cleavage reaction typically requires harsh conditions:

Acidic Cleavage: Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are classically used to cleave aryl ethers. ucalgary.calibretexts.orgnumberanalytics.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon of the acetylpiperidine moiety (Sₙ2 displacement), releasing 2-bromophenol (B46759) as a leaving group. ucalgary.capearson.com Diaryl ethers are generally not cleaved by this method. libretexts.org

Catalytic Cleavage: More recent methods utilize transition metal catalysts, often under reductive conditions (hydrogenolysis), to achieve C-O bond cleavage. nih.govrsc.orgpnnl.gov For example, palladium or nickel-based catalysts can promote the cleavage of aryl ethers, sometimes under milder conditions than strong acids. nih.govpnnl.gov The presence of other functional groups in the molecule can influence the efficiency and selectivity of these catalytic systems. rsc.org

Ether Cleavage Mechanisms

The cleavage of the ether bond in this compound is a key reaction that breaks the molecule into two principal fragments. Ethers are generally stable, but their C-O bond can be cleaved under strongly acidic conditions, typically with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.netmasterorganicchemistry.com

The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. openstax.orglibretexts.org For aryl alkyl ethers such as this compound, the cleavage mechanism follows a specific and predictable pathway.

Protonation of the Ether Oxygen: The first step involves the protonation of the ether oxygen by the strong acid. This converts the alkoxy group into a much better leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: The halide anion (Br⁻ or I⁻) then acts as a nucleophile. In the case of an aryl alkyl ether, the bond between the oxygen and the aromatic carbon is significantly stronger than the bond to the alkyl carbon due to the sp² hybridization of the aromatic carbon. Consequently, nucleophilic attack on the aromatic ring carbon does not occur. masterorganicchemistry.comlibretexts.org Instead, the nucleophile attacks the electrophilic carbon of the acetyl group's methylene bridge.

Product Formation: The reaction results in the cleavage of the alkyl-oxygen bond, yielding two primary products: 2-bromophenol and 2-haloacetylpiperidine.

The mechanism is typically SN2 because the attack occurs at a primary-like carbon (the methylene of the acetyl group), which does not form a stable carbocation. openstax.orglibretexts.org

The predicted reaction is as follows:

This compound + HBr (excess) → 2-bromophenol + 1-(2-bromoacetyl)piperidine

Table 1: General Conditions for Acidic Cleavage of Aryl Alkyl Ethers

ReagentConditionsMechanism TypeTypical Products
HBr (conc. aq)RefluxSN2Phenol and Alkyl Bromide
HI (conc. aq)RefluxSN2Phenol and Alkyl Iodide
BBr₃CH₂Cl₂, low temp to RTLewis Acid-assistedPhenol and Alkyl Bromide

This table summarizes typical conditions for the cleavage of aryl alkyl ethers, analogous to the expected reactivity of this compound.

Exploration of Multicomponent Reactions and Domino Processes Utilizing the Compound

While specific literature on multicomponent reactions (MCRs) or domino processes starting directly from this compound is not prominent, the molecule's structure contains functionalities that are well-suited for such transformations. MCRs combine three or more reactants in a single step to form a product that retains most of the atoms of the starting materials. Domino reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov

Potential in Multicomponent Reactions:

Phenoxyacetic acid derivatives have been utilized in various MCRs. researchgate.netnih.gov The core structure of this compound could potentially serve as a building block. For instance, the bromine atom on the phenyl ring opens the door for palladium-catalyzed MCRs. If the amide bond were to be hydrolyzed to yield 2-bromophenoxyacetic acid and piperidine, these components could participate in reactions like the Ugi or Passerini reaction, which involve an acid, an amine, a carbonyl compound, and an isocyanide.

Potential in Domino Processes:

The piperidine moiety is a common scaffold in domino reactions designed to synthesize complex heterocyclic systems. researchgate.netresearchgate.net A hypothetical domino process could be initiated at the piperidine ring or the aromatic system. For example, a reaction could be designed where an initial transformation (e.g., a Heck or Suzuki coupling at the bromo-position) introduces a new functional group that then participates in an intramolecular cyclization with the side chain, potentially involving the amide carbonyl or the α-carbon.

A plausible, though hypothetical, domino sequence could involve an initial N-alkylation of the piperidine ring followed by an intramolecular cyclization. More complex domino reactions, such as an imino-aldol-aza-Michael reaction, have been used to create highly substituted piperidines, demonstrating the utility of the piperidine core in such sequences. researchgate.net

Table 2: Examples of Domino Reactions for Piperidine Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Imino-Aldol-Aza-Michaelα,β-Unsaturated Ketone, AldimineOrganocatalyst (e.g., Proline)Substituted Piperidine
Amination-KnoevenagelHalo-aldehyde, Active Methylene Compound, AmineBase, Room TempSubstituted Coumarin-Piperidine
Dehydrogenation/Cyclization2-Aryl-pyrrolidine, AlkyneRu/Cu catalytic systemPyrrolo[2,1-a]isoquinolines

This table illustrates the types of domino reactions where piperidine or related amine structures are key components, suggesting potential pathways for derivatives of this compound.


Advanced Spectroscopic and Structural Elucidation Studies of 1 2 Bromophenoxy Acetyl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 1-[(2-bromophenoxy)acetyl]piperidine in solution. Due to the presence of an amide bond, the molecule can exhibit rotational isomers (rotamers), leading to signal broadening or duplication in NMR spectra. Dynamic NMR studies can characterize the energy barrier for this rotation. nih.gov The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such saturated heterocycles. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

The following table is predictive, based on known chemical shifts for 1-acetylpiperidine, 2-bromophenol (B46759), and related structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperidine C2/C6 (adjacent to N)~3.5~45
Piperidine C3/C5~1.6~26
Piperidine C4~1.5~24
Acetyl CH₂~4.8~68
Carbonyl C=O-~168
Aromatic C1-O-~153
Aromatic C2-Br-~112
Aromatic C3~7.3~129
Aromatic C4~6.9~123
Aromatic C5~7.2~125
Aromatic C6~6.8~115

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

To unambiguously assign these resonances and confirm the molecular structure, a series of 2D NMR experiments are employed. science.govemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the adjacent protons within the piperidine ring (e.g., H2 with H3, H3 with H4) and within the aromatic system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.comsdsu.edu This technique would be used to definitively assign the carbon signals of the piperidine and aromatic rings based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together different fragments of the molecule. emerypharma.comsdsu.edu Key HMBC correlations would include the signal from the acetyl CH₂ protons to the carbonyl carbon (C=O) and the aromatic carbon C1, linking the piperidine and bromophenoxy moieties.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected by bonds. This is vital for conformational analysis. rsc.org For instance, NOESY could reveal spatial proximity between the acetyl CH₂ protons and the equatorial protons on C2 and C6 of the piperidine ring, helping to define the molecule's preferred 3D orientation.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive view of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsional angles. researchgate.netnih.gov Although a specific crystal structure for this compound is not publicly available, analysis of analogous structures provides a strong basis for predicting its solid-state characteristics. nih.govnih.gov The piperidine ring is expected to exhibit a chair conformation. nih.govresearchgate.net The amide linkage is anticipated to be mostly planar.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govimist.ma The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (normalized contact distance) to highlight regions of close intermolecular contact.

For this compound, this analysis would likely reveal the following:

H···H Contacts: These would appear as a large, diffuse region in the 2D fingerprint plot, typically comprising the largest percentage of the surface area due to the abundance of hydrogen atoms.

O···H/H···O Contacts: These would be represented by sharp "spikes" in the fingerprint plot, indicative of the C-H···O hydrogen bonds. mdpi.com

Br···H/H···Br Contacts: These interactions would also appear as distinct wings or spikes on the plot, quantifying the contacts involving the bromine atom.

C···H/H···C Contacts: These represent weaker van der Waals interactions and potential C-H···π interactions with the aromatic ring, appearing as "wings" on the plot. mdpi.com

These plots provide a detailed quantitative summary of the types of interactions that hold the molecules together in the crystal. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Bonding Environments

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govnih.govcore.ac.uk

Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Functional Group/Vibrational ModeSpectrum
3100-3000Aromatic C-H StretchFT-IR, Raman
2950-2850Aliphatic C-H Stretch (Piperidine, Acetyl CH₂)FT-IR, Raman
~1650Amide C=O Stretch (Amide I band)FT-IR (strong)
~1580, ~1470Aromatic C=C StretchFT-IR, Raman
~1440CH₂ ScissoringFT-IR
~1240Aryl-O-C Asymmetric Stretch (Ether)FT-IR
~1150C-N StretchFT-IR
~1040Aryl-O-C Symmetric Stretch (Ether)FT-IR
~750C-H Out-of-plane Bending (ortho-disubstituted)FT-IR (strong)
~650C-Br StretchFT-IR, Raman

The most prominent peak in the FT-IR spectrum would be the strong absorption from the amide carbonyl (C=O) stretch around 1650 cm⁻¹. jyoungpharm.org The presence of both aromatic and aliphatic C-H stretching bands above and below 3000 cm⁻¹, respectively, would also be a key feature. The distinct patterns in the "fingerprint region" (below 1500 cm⁻¹) would confirm the presence of the ether linkage and the ortho-substituted bromophenyl group. nih.govresearchgate.net

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry (MS) provides information about the molecular weight of a compound and its structural features through analysis of its fragmentation patterns. chemguide.co.uknih.gov When this compound is subjected to ionization (e.g., electron impact), the resulting molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.ukyoutube.com

The primary fragmentation pathways are predictable based on the structure:

Alpha-Cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) and the carbonyl group are common points of cleavage. libretexts.org A likely fragmentation is the cleavage of the bond between the carbonyl carbon and the CH₂ group, leading to the formation of a stable N-acetylpiperidine cation (m/z 126) or a bromophenoxy radical.

Cleavage of the Piperidine Ring: The piperidine ring itself can undergo fragmentation, typically losing ethylene (B1197577) fragments.

Formation of Acylium Ion: Another major pathway involves the cleavage of the C-N bond of the amide, generating a [ (2-bromophenoxy)acetyl ]⁺ acylium ion. This ion can be a prominent peak in the spectrum.

Cleavage of the Ether Bond: The bond between the phenoxy oxygen and the acetyl CH₂ group can also cleave, leading to the formation of a bromophenoxide radical or cation.

Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecular structure and provides definitive confirmation of its identity. raco.cat

High-Resolution Electron Microscopy for Real-Space Crystal Structure Analysis

At present, there is a notable absence of publicly available scientific literature detailing the crystal structure of this compound as determined by high-resolution electron microscopy (HREM) or conventional X-ray diffraction methods. A thorough search of crystallographic databases and scientific publications did not yield any specific studies that have successfully crystallized this compound and elucidated its three-dimensional atomic arrangement.

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical sciences. Techniques such as single-crystal X-ray diffraction and, more recently, microcrystal electron diffraction (MicroED), have become indispensable for determining the precise geometry, stereochemistry, and intermolecular interactions of molecules in the solid state. ugr.esnih.gov This information is crucial for understanding a compound's physical and chemical properties.

While experimental data for the target compound is unavailable, the principles of HREM and its application in real-space crystal structure analysis are well-established for other small organic molecules. ugr.es HREM, a powerful transmission electron microscopy (TEM) technique, allows for the direct imaging of a crystal's atomic lattice. For complex organic molecules that are challenging to grow into large single crystals suitable for X-ray analysis, techniques like MicroED have emerged as a powerful alternative. ugr.es This method can determine high-resolution crystal structures from nanocrystals, significantly expanding the range of compounds that can be structurally characterized. ugr.es

The hypothetical application of HREM or MicroED to this compound would involve the following key steps:

Crystallization: The first and often most challenging step would be to obtain crystalline material of the compound, even on a micro- or nanoscale.

Data Collection: A suitable crystal would be identified and oriented in an electron beam. Electron diffraction patterns would be collected as the crystal is tilted.

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. Subsequently, the atomic positions within the crystal lattice would be determined and refined to generate a final structural model.

Such an analysis would provide definitive information on the conformation of the piperidine ring (e.g., chair, boat), the orientation of the 2-bromophenoxy and acetyl substituents, and the packing of the molecules in the crystal lattice, which is governed by intermolecular forces.

Given the lack of experimental data, any discussion of the specific crystal structure of this compound remains speculative. Future research that successfully applies crystallographic techniques to this compound would be invaluable for a complete understanding of its solid-state properties.

Role As a Chemical Intermediate and Precursor in Non Biological Synthetic Applications

Synthesis of Complex Organic Scaffolds and Building Blocks

There is no specific information in the reviewed literature detailing the use of 1-[(2-bromophenoxy)acetyl]piperidine for the synthesis of complex organic scaffolds and building blocks.

Precursor for Advanced Functional Materials and Polymers

The role of this compound as a precursor for advanced functional materials and polymers is not documented in the available scientific literature.

Development of Novel Organic Reagents and Catalysts

There is no information available in the scientific literature regarding the use of this compound in the development of novel organic reagents or catalysts.

Applications in Diversity-Oriented Synthesis (DOS) of Chemical Libraries

Specific applications of this compound in diversity-oriented synthesis (DOS) for the creation of chemical libraries are not described in the current body of scientific literature. Diversity-oriented synthesis is a strategy employed to create structurally diverse small molecules, which can be valuable in the search for new biologically active compounds.

Future Research Trajectories and Interdisciplinary Outlooks for 1 2 Bromophenoxy Acetyl Piperidine Studies

Exploration of More Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of amides, a key structural feature of 1-[(2-bromophenoxy)acetyl]piperidine, is a cornerstone of organic chemistry. mdpi.comcatrin.com However, traditional methods often rely on hazardous reagents and generate significant waste. researchgate.net Future research will undoubtedly focus on developing greener and more sustainable approaches for the synthesis of this and related compounds.

A promising avenue lies in the catalytic direct dehydrative amidation of carboxylic acids and amines, which, in principle, produces water as the only byproduct, showcasing high atom economy and environmental compatibility. rsc.org The development of novel organoboron catalysts, for instance, has shown potential for facilitating amide bond formation under milder conditions. rsc.org Furthermore, biocatalysis, utilizing enzymes like lipases, offers a highly selective and environmentally friendly alternative for amide synthesis. rsc.org Research into lipase-catalyzed direct amidation of carboxylic acids is an active area, aiming to avoid pre-activation steps. rsc.org

The N-acylation of amines, another critical transformation, is also ripe for green innovation. orientjchem.org Catalyst-free approaches in water or under ultrasound irradiation have demonstrated high efficiency and simplicity. orientjchem.orgorientjchem.org Continuous-flow technologies, which offer enhanced safety and scalability, are also being explored for N-acetylation reactions using safer acetylating agents like acetonitrile. nih.gov The application of such green chemistry principles to the synthesis of this compound could significantly reduce its environmental footprint. nih.govnih.gov

Interactive Table: Comparison of Synthetic Methodologies for Amide Bond Formation.

Methodology Advantages Disadvantages Relevant Compounds
Traditional Acylation Well-established, versatile Often requires hazardous reagents (e.g., acyl chlorides), can generate significant waste researchgate.net Acyl chlorides, Carboxylic acids, Amines
Catalytic Direct Amidation High atom economy, produces water as the only byproduct rsc.org May require elevated temperatures or specialized catalysts Carboxylic acids, Amines, Boronic acid catalysts rsc.org
Biocatalysis (e.g., Lipases) High selectivity, mild reaction conditions, environmentally friendly rsc.org Enzyme stability and cost can be a concern Carboxylic acids, Esters, Amines
Ultrasound/Microwave-Assisted Synthesis Rapid reaction times, often solvent-free, high yields orientjchem.org Scalability can be a challenge Acetic anhydride, Amines, Sulfonamides orientjchem.org

| Continuous-Flow Synthesis | Enhanced safety, scalability, and process control nih.gov | Requires specialized equipment | Acetonitrile, Amines nih.gov |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The 2-bromophenoxy moiety within this compound offers a handle for exploring novel chemical transformations. While the core structure is relatively simple, the interplay between the bromo-aromatic ring, the ether linkage, and the amide group could lead to unexpected reactivity.

Research could focus on transition-metal-catalyzed cross-coupling reactions involving the C-Br bond to introduce new functional groups and build molecular complexity. Furthermore, investigations into the regioselective functionalization of the aromatic ring could uncover new pathways to derivatives with unique properties. The synthesis of novel bromophenols and their subsequent reactions have already demonstrated the potential for creating structurally diverse molecules. nih.govnih.govmdpi.com

The amide bond itself, while generally stable, can participate in a variety of transformations. Recent advancements have demonstrated the deoxygenative photochemical alkylation of secondary amides, providing a novel route to α-branched secondary amines. nih.gov Applying such innovative photochemical methods to this compound could unlock new chemical space and lead to the synthesis of previously inaccessible derivatives. Studies on the oxidative hydrolysis of related bromoalkenes have also revealed interesting reactivity patterns, suggesting that the electronic environment of the bromine atom can influence reaction outcomes. beilstein-journals.org

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Reaction Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. mit.edumdpi.comnso-journal.org For a molecule like this compound, these computational tools can be invaluable.

Computer-aided synthesis planning (CASP) programs, driven by machine learning algorithms, can analyze vast reaction databases to propose efficient retrosynthetic pathways. nih.govresearchgate.netsemanticscholar.orgoptimlpse.co.uk These tools can help chemists identify the most viable and sustainable routes to the target molecule and its derivatives. optimlpse.co.uk ML models can be trained to predict the success of a chemical reaction, thereby reducing the number of failed experiments and accelerating the discovery process. nih.gov

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. researchgate.netigi-global.com Advanced spectroscopic techniques offer powerful tools for monitoring reactions in real-time and identifying transient intermediates. numberanalytics.comnumberanalytics.comfiveable.me

For the synthesis of this compound, in situ infrared (IR) spectroscopy, such as ReactIR™, can be used to follow the progress of the amide bond formation, providing valuable kinetic and mechanistic data. mt.com This technique allows for the direct observation of reactants, intermediates, and products as the reaction proceeds. mt.com Time-resolved IR (TRIR) spectroscopy can probe even faster reaction dynamics. numberanalytics.com

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is another powerful technique for elucidating the structure of complex molecules and reaction mixtures. numberanalytics.com Combining spectroscopic methods with separation techniques, such as in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), provides enhanced selectivity for analyzing complex reaction outcomes. fiveable.me The application of these advanced analytical methods will be instrumental in unraveling the detailed mechanistic pathways involved in the synthesis and subsequent transformations of this compound.

Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry has emerged as a powerful tool for designing molecules with specific properties and predicting their reactivity. acs.orgosti.govosti.gov By employing quantum mechanical calculations and molecular modeling, researchers can design derivatives of this compound with tailored reactivity profiles. acs.orgdigitellinc.com

For example, computational methods can be used to predict how modifications to the chemical structure will affect the reactivity of the C-Br bond or the stability of the amide group. acs.org This in silico approach allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for experimental synthesis. nih.govnih.gov This can significantly reduce the time and resources required for developing new compounds with desired characteristics. nih.gov

Furthermore, computational studies can provide insights into the thermodynamics and kinetics of drug-target interactions, which is crucial if derivatives of this compound are to be explored for biological applications. acs.org The ability to computationally design and pre-screen molecules represents a paradigm shift in chemical research, moving towards a more predictive and efficient discovery process. mit.edu

Q & A

Q. Q1. What are the recommended synthetic routes for 1-[(2-bromophenoxy)acetyl]piperidine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves coupling 2-bromophenoxyacetic acid with piperidine using activating agents like carbodiimides (e.g., DCC or EDC). Key variables include solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. For optimization, use a factorial design to test parameters such as reaction time (6–24 hours) and catalyst loading (0.1–1.0 eq.). Monitor progress via TLC or HPLC and purify via column chromatography with gradients of ethyl acetate/hexane. Yield improvements (>70%) are achievable by controlling moisture and inert atmospheres .

Q. Q2. How can researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C): Confirm piperidine ring conformation (δ ~1.5–3.5 ppm for CH₂ groups) and bromophenoxy acetyl linkage (aromatic protons at δ ~6.8–7.4 ppm).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 313.03).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase. Cross-reference with PubChem data for spectral validation .

Advanced Research Questions

Q. Q3. How can contradictory data on the biological activity of this compound derivatives be resolved in pharmacological studies?

Methodological Answer: Contradictions often arise from assay variability or compound stability issues. To address this:

  • Replicate assays : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity.
  • Stability testing : Perform LC-MS stability studies under physiological conditions (pH 7.4, 37°C) to rule out degradation artifacts.
  • Dose-response analysis : Generate IC₅₀/EC₅₀ curves across multiple concentrations (nM–μM range) with statistical validation (e.g., ANOVA with post-hoc tests). Document protocols per ’s split-plot experimental design principles .

Q. Q4. What experimental frameworks are suitable for studying the environmental fate of this compound in aquatic ecosystems?

Methodological Answer: Adopt a tiered approach:

Laboratory studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil adsorption coefficients (Kd) using OECD guidelines.

Microcosm/mesocosm models : Simulate aquatic environments to track biodegradation pathways via LC-MS/MS and ¹⁴C labeling.

Ecotoxicity assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202) to assess acute/chronic effects. Reference ’s INCHEMBIOL project for integrating abiotic/biotic factors .

Q. Q5. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in this compound derivatives?

Methodological Answer:

  • Scaffold modification : Synthesize analogs with substitutions at the bromophenoxy (e.g., Cl, F) or piperidine (e.g., methyl, hydroxyl groups) moieties.
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins (e.g., GPCRs or kinases).
  • Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (logP, polar surface area) with bioactivity data. Validate findings using dose-response matrices .

Methodological and Data Analysis Questions

Q. Q6. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ values.
  • Meta-analysis : Aggregate data from independent studies to identify trends, using random-effects models to account for heterogeneity. Reference ’s split-split plot design for handling temporal variables .

Q. Q7. How should researchers address potential synthetic byproducts or impurities in this compound batches?

Methodological Answer:

  • HPLC-MS profiling : Identify impurities (e.g., unreacted starting materials or acetylated side products) with a QTOF mass spectrometer.
  • Purification protocols : Optimize flash chromatography gradients or employ recrystallization (e.g., using ethanol/water mixtures).
  • Quality control : Adhere to ICH Q3A guidelines for residual solvent limits (<0.1% per ) .

Interdisciplinary Research Considerations

Q. Q8. What cross-disciplinary methodologies can enhance the study of this compound’s neuropharmacological potential?

Methodological Answer:

  • In silico screening : Use molecular dynamics simulations (GROMACS) to predict blood-brain barrier permeability.
  • Electrophysiology : Perform patch-clamp assays on neuronal cultures to assess ion channel modulation.
  • Behavioral models : Test anxiolytic or cognitive effects in rodents using elevated plus maze or Morris water maze paradigms. Integrate findings via systems pharmacology modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.